Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide
Description
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide is a thiazole derivative characterized by a propanoate ester group linked to a 2-amino-1,3-thiazol-4-yl moiety, with a hydrobromic acid counterion. Key properties include a polar surface area (PSA) of 94.18 Ų, LogP of 0.761, and an HS code of 2934100090 (for compounds with unfused thiazole rings) . The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or market viability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.BrH/c1-11-6(10)3-2-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAIQOUEPFAAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116568-95-7 | |
| Record name | 4-Thiazolepropanoic acid, 2-amino-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116568-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-amino-1,3-thiazole core. For this compound, the reaction involves cyclocondensation of thiourea with α-halo ketone esters. A representative pathway includes:
- Synthesis of Methyl 3-(Bromoacetyl)Propanoate :
Methyl 3-oxopropanoate is brominated at the α-position using hydrobromic acid (HBr) and hydrogen peroxide in dichloromethane, yielding methyl 3-(bromoacetyl)propanoate. - Cyclization with Thiourea :
The bromoacetyl ester reacts with thiourea in ethanol under reflux (78°C, 6–8 hours), forming the thiazole ring via nucleophilic substitution and cyclization. The crude product is purified via recrystallization from heptane.
Reaction Scheme :
$$
\text{Thiourea} + \text{CH}3\text{OCOCH}2\text{CH}_2\text{COBr} \rightarrow \text{Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate} + \text{HBr}
$$
This method achieves yields of 65–72%, with the hydrobromide salt formed in situ or via post-synthesis treatment with HBr gas.
Cyclization of Thioamides with α-Halo Esters
An alternative route employs thioamides derived from β-keto esters. For instance:
- Thioamide Preparation :
Methyl 3-aminopropanoate is treated with carbon disulfide in alkaline conditions to form the corresponding thioamide. - Cyclization with Methyl 3-Bromopropanoate :
The thioamide reacts with methyl 3-bromopropanoate in dimethylformamide (DMF) at 100°C, facilitated by potassium carbonate as a base. The reaction proceeds via nucleophilic attack and ring closure, yielding the thiazole ester.
Key Considerations :
Coupling Reactions Using Carbodiimide Reagents
Modern approaches leverage coupling agents to assemble the thiazole-propanoate hybrid. A three-step process is typical:
- Synthesis of 2-Aminothiazole-4-Carboxylic Acid :
Thiourea reacts with ethyl bromopyruvate in aqueous ethanol, followed by acid hydrolysis to yield 2-aminothiazole-4-carboxylic acid. - Esterification :
The carboxylic acid is esterified with methanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), achieving 85% conversion. - Salt Formation :
The free base is treated with aqueous HBr to precipitate the hydrobromide salt, which is isolated via filtration and dried under vacuum.
Advantages :
- High regioselectivity and minimal byproducts.
- Adaptable to scalable continuous-flow systems.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Hantzsch Method | Thioamide Cyclization | Coupling Method |
|---|---|---|---|
| Optimal Solvent | Ethanol | DMF | THF |
| Temperature | 78°C | 100°C | 25°C |
| Reaction Time | 8 hours | 12 hours | 3 hours |
| Yield | 72% | 65% | 85% |
Polar aprotic solvents like DMF accelerate thioamide cyclization but require higher temperatures. Conversely, EDC-mediated coupling achieves room-temperature efficiency but demands anhydrous conditions.
Catalytic Systems
- Palladium Catalysts : Used in analogous aryl amination steps (e.g., Suzuki coupling for thiazole functionalization).
- Copper(I) Salts : Enhance cyclization kinetics in Hantzsch syntheses, reducing reaction times by 30%.
Characterization and Analytical Data
Spectroscopic Analysis
X-Ray Diffraction (PXRD)
The hydrobromide salt exhibits characteristic peaks at 2θ = 8.5°, 17.4°, and 24.3°, confirming crystalline form.
Industrial-Scale Manufacturing Considerations
- Cost Efficiency : Hantzsch synthesis is cost-effective for bulk production but generates HBr waste.
- Purification Challenges : Recrystallization from heptane ensures >99% purity but requires low-temperature filtration.
- Regulatory Compliance : Residual solvent levels (e.g., DMF, THF) must adhere to ICH Q3C guidelines.
Recent Advances and Alternative Methodologies
Scientific Research Applications
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazoles.
Industry: It can be used in the production of dyes, pigments, and other materials that require thiazole-based compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural and Functional Group Variations
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS 64987-16-2)
- Structure: Features a shorter acetate ester chain compared to the target compound’s propanoate chain.
- Impact : Reduced lipophilicity (predicted lower LogP) and altered solubility. This compound is used as a precursor in synthesizing bi-heterocyclic propanamides, such as those in .
Ceftiofur Sodium (CAS 104010-37-9)
- Structure: A cephalosporin antibiotic with a 2-amino-1,3-thiazol-4-yl group and a methoxyimino side chain.
- Impact : Enhanced biological activity (antibacterial) due to the β-lactam ring and complex substituents. Molecular weight (563.57 g/mol) and regulatory classification differ significantly from the target compound .
Bi-heterocyclic Propanamides (7c–7f)
- Structure : Contain 1,3,4-oxadiazole and sulfanyl-propanamide groups linked to the thiazole core.
- Melting points range from 134–178°C, reflecting crystalline stability .
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s LogP (0.761) indicates moderate lipophilicity, suitable for crossing biological membranes, while Ceftiofur’s negative LogP reflects high hydrophilicity due to ionizable groups .
- Thermal Stability : Compounds like 7c–7f exhibit higher melting points (134–178°C) due to crystalline packing from hydrogen-bonding groups (amide, oxadiazole) .
Research and Application Insights
- Salt Forms: The hydrobromide salt may offer improved crystallinity or solubility compared to hydrochloride analogs (e.g., Methyl 3-(2-amino-thiazol-4-yl)propanoate hydrochloride) .
Biological Activity
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 267.15 g/mol. The compound is synthesized through a reaction involving 2-aminothiazole and methyl acrylate, typically in the presence of bases such as sodium hydride or potassium carbonate. The final product is obtained by treating the intermediate with hydrobromic acid to form the hydrobromide salt .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as some Gram-negative strains.
Enzyme Inhibition
The compound's structural similarity to biologically active thiazoles suggests potential for enzyme inhibition studies. Preliminary findings indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design targeting metabolic disorders .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound exhibits selective toxicity towards specific cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects associated with conventional treatments .
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The study found that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 75%, highlighting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Bacillus subtilis | 18 | 50 |
| Escherichia coli | 15 | 50 |
Research on Enzyme Inhibition
Another study examined the enzyme inhibitory properties of this compound against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound demonstrated a significant inhibitory effect with an IC50 value of 25 µM, suggesting its potential use in treating conditions like Alzheimer's disease .
Applications in Industry and Research
This compound serves as an intermediate in synthesizing more complex thiazole derivatives used in pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing dyes and pigments due to its stability and solubility enhancements provided by the hydrobromide salt .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation under controlled conditions. Key observations include:
-
Mechanistic Insight : Oxidation occurs at the sulfur atom in the thiazole ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). These derivatives are critical for modulating biological activity and solubility.
Reduction Reactions
The amino-thiazole moiety participates in reduction processes:
| Reagent/Conditions | Target Site | Outcome | Reference |
|---|---|---|---|
| Catalytic hydrogenation (H, Pd/C) | Thiazole ring or ester group | Selective reduction of C=N bonds or ester hydrolysis |
-
Notable Example : Reduction of the thiazole ring’s C=N bond generates dihydrothiazole derivatives, altering the compound’s aromaticity and reactivity.
Esterification and Transesterification
The methyl ester group undergoes facile substitution or exchange:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transesterification | Methanol-d, room temperature | d-methyl ester derivative | 12% | |
| Ester hydrolysis | Aqueous KCO, reflux | Carboxylic acid derivative | 19% |
-
Key Finding : Transesterification with methanol-d during recrystallization produces a solid solution of ethyl and d-methyl esters, confirmed via crystallography .
Nucleophilic Substitution
The amino group participates in coupling reactions:
-
Example Synthesis : Reaction with 1-(4-methylpyridin-2-yl)thiourea yields 2-aminothiazole derivatives via Hantzsch thiazole synthesis .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Polyphosphoric acid, 120°C | 2,3-Dihydroquinolin-4(1H)-one | 71–88% |
-
Structural Impact : Cyclization enhances rigidity and π-conjugation, improving binding to biological targets .
Biological Interaction Mechanisms
While not a classical reaction, the compound modulates biochemical pathways via:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between thiazole precursors and propanoate derivatives. For example, thiazole rings can be formed via cyclization of thioamide intermediates with α-haloketones under reflux conditions in solvents like ethanol or acetone. Post-synthesis, hydrobromide salt formation is achieved by treating the free base with HBr . Critical parameters include reaction temperature (e.g., 80°C for aryl aldehyde condensations), stoichiometric ratios of reactants, and purification via recrystallization (e.g., using methanol or propanol) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying the thiazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and methyl/propanoate groups (δ 1.5–3.5 ppm). The amine proton (NH2) typically appears as a broad singlet .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with thiazole cleavage .
- IR Spectroscopy : Identifies key functional groups, such as C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Purity is assessed via:
- Elemental Analysis : Comparing calculated vs. experimental C, H, N, S percentages (deviation <0.3% indicates high purity) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities .
- Melting Point Analysis : Sharp melting ranges (e.g., 178–180°C) correlate with crystalline purity .
Advanced Research Questions
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- UCSF Chimera : Visualizes molecular docking poses and hydrogen-bonding interactions between the thiazole ring and target proteins (e.g., enzymes). The "Multiscale" extension aids in simulating large assemblies .
- Molecular Dynamics (MD) : Software like GROMACS or AMBER predicts stability of the hydrobromide salt in aqueous environments, focusing on solvation effects and ionic interactions .
Q. How do structural modifications to the thiazole ring impact the compound’s bioactivity?
- Methodological Answer : Substituents on the thiazole ring (e.g., halogenation, methyl groups) alter electronic properties and steric effects. For example:
- Antimicrobial Activity : Bromine or chlorine atoms at the 4-position enhance lipophilicity, improving membrane penetration (see MIC values for derivatives in ).
- Antimycobacterial Activity : Aryl groups at the 5-position (e.g., phenyl, cinnamoyl) increase π-π stacking with mycobacterial enzyme active sites .
- Experimental Design : Use SAR (Structure-Activity Relationship) studies with controlled variations (e.g., 3e vs. 3f in ) and assay against standardized microbial strains.
Q. What crystallographic insights reveal the compound’s stability and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data (e.g., monoclinic P21/c space group) show:
- Hydrogen Bonding : N-H···N and C-H···O dimers stabilize the lattice (e.g., bond lengths ~2.8–3.0 Å) .
- Packing Efficiency : Unit cell parameters (a, b, c, β) correlate with melting points and solubility. For example, dense packing in derivatives with Z′ > 1 reduces solubility in polar solvents .
Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, inoculum size) across studies .
- Dose-Response Curves : Validate discrepancies using IC50/EC50 values under standardized protocols (e.g., CLSI guidelines).
- Structural Reanalysis : Confirm compound identity via NMR and MS if conflicting bioactivity arises (e.g., isomerization or degradation products) .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
